

Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate
Cat. No.:	B066790

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental properties, synthesis, characterization, potential applications, and safety considerations, offering field-proven insights for researchers and scientists.

Introduction: The Significance of a Nitroimidazole Scaffold

Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate belongs to the nitroimidazole class of compounds. Nitroimidazoles are a cornerstone in medicinal chemistry, renowned for a wide spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer properties.^[1] The core utility of these compounds often stems from the nitro group, which can be bioreductively activated under hypoxic conditions—a characteristic feature of solid tumors and anaerobic infections—to generate reactive radical species that damage cellular macromolecules.^[1]

This specific molecule, with its methyl ester and N-methyl substitutions, serves as a versatile synthetic intermediate. Its structure provides multiple reaction sites, enabling chemists to build more complex molecules and explore structure-activity relationships (SAR) for novel therapeutic agents. Understanding the synthesis and properties of this foundational building block is therefore critical for its effective application in drug discovery pipelines.

Physicochemical and Structural Properties

The identity and purity of a compound are defined by its physical and chemical properties.

Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate is characterized by the following key identifiers and properties.

Property	Value	Source
Molecular Weight	185.14 g/mol	[2]
Molecular Formula	C ₆ H ₇ N ₃ O ₄	[2] [3]
CAS Number	169770-25-6	[2]
Melting Point	157-158 °C	
Boiling Point (Predicted)	345.0 ± 34.0 °C	[4]
Density (Predicted)	1.49 ± 0.1 g/cm ³	[4]
InChI Key	FZSWXFKGZZOIMM-UHFFFAOYSA-N	[5]
Canonical SMILES	CN1C=C(N=C1C(=O)OC)--INVALID-LINK--[O-]	[5]

These quantitative data are fundamental for experimental design, enabling accurate molar calculations for synthesis and ensuring the compound meets specifications for further use.

Synthesis and Mechanistic Insights

The synthesis of **Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate** can be efficiently achieved from a precursor, 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone. The high yield of this reaction makes it a reliable method for laboratory-scale production.[\[3\]](#)

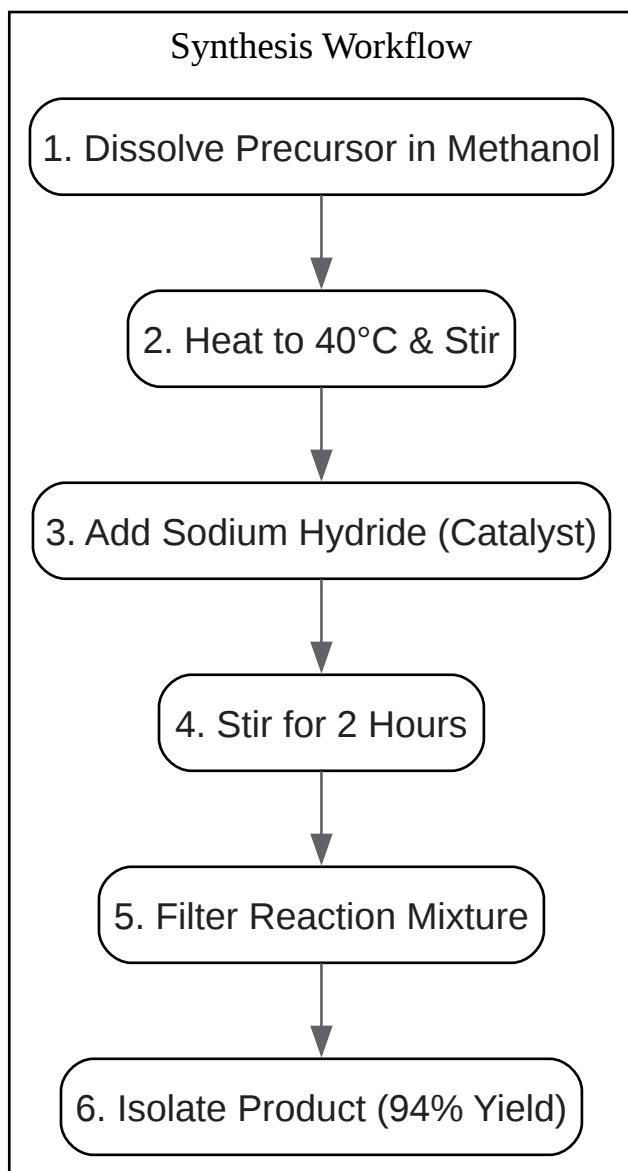
Experimental Protocol: Methanolysis for High-Yield Synthesis

This protocol describes the conversion of the trichloroethanone precursor to the final methyl ester product.

Step 1: Initial Setup

- Add 2,2,2-trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethanone to a reaction flask.
- Add 40 mL of methanol to the flask.

Step 2: Reaction Initiation


- Heat the mixture to 40 °C.
- Stir the mixture for 10 minutes to ensure dissolution and thermal equilibrium.

Step 3: Catalysis and Reaction

- Carefully add a catalytic amount of sodium hydride (approx. 100 mg).
 - Expert Insight: Sodium hydride acts as a strong base, deprotonating methanol to form the sodium methoxide nucleophile. This is crucial for driving the methanolysis reaction to completion by attacking the carbonyl carbon of the trichloroethanone precursor.
- Continue stirring the reaction mixture for 2 hours at 40 °C.

Step 4: Product Isolation

- After 2 hours, filter the reaction mixture to remove any insoluble byproducts or unreacted starting material.
- The filtrate contains the desired product, which can be further purified if necessary. This procedure typically affords the product in a high yield of 94%.^[3]

[Click to download full resolution via product page](#)

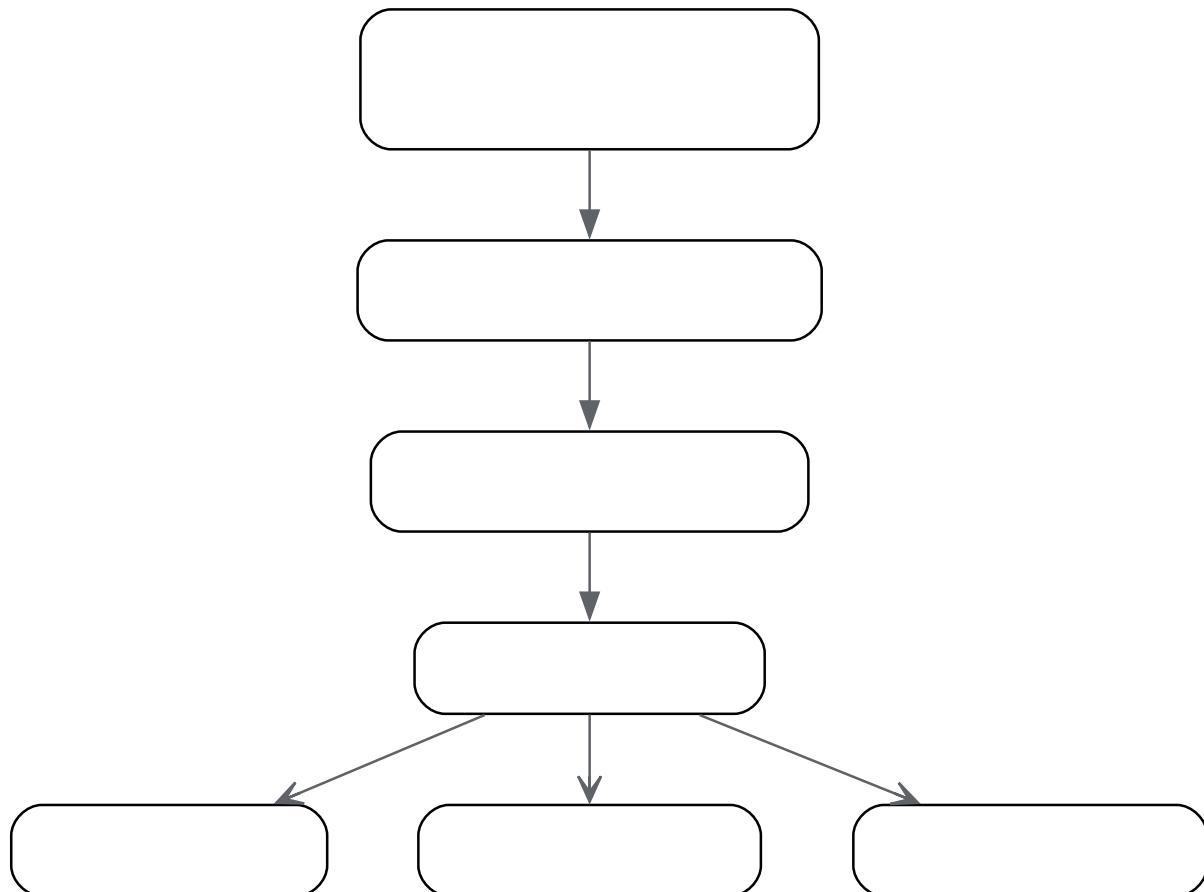
Caption: A flowchart of the synthesis protocol.

Structural Validation and Characterization

Confirming the chemical structure of the synthesized product is a non-negotiable step for scientific integrity. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are standard, powerful techniques for this purpose.

- **¹H-NMR Spectroscopy:** The proton NMR spectrum provides definitive information about the hydrogen atom environment in the molecule. For **Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate** in CDCl₃, the expected signals are:
 - δ 7.84 (s, 1H, Im-CH): A singlet corresponding to the single proton on the imidazole ring.
 - δ 4.18 (s, 3H, CH₃): A singlet for the three protons of the N-methyl group.
 - δ 3.93 (s, 3H, CH₃): A singlet for the three protons of the ester's methyl group.[3]
- **High-Resolution Mass Spectrometry (EI-HRMS):** This technique provides a highly accurate mass-to-charge ratio (m/z), confirming the elemental composition.
 - Calculated m/z: 185.0437 for C₆H₇N₃O₄
 - Measured m/z: 185.0476[3] The close correlation between the calculated and measured values provides strong evidence for the correct molecular formula.

Applications in Drug Discovery and Development


While **Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate** is not typically an active pharmaceutical ingredient (API) itself, it is a valuable building block for developing more complex drug candidates. The nitroimidazole core is a well-established pharmacophore with diverse therapeutic applications.[6]

Key Therapeutic Areas for Nitroimidazole Derivatives:

- **Antibacterial and Antiprotozoal Agents:** Many nitroimidazole drugs are used to treat infections caused by anaerobic bacteria and protozoa.
- **Anticancer Agents:** The hypoxic environment of many solid tumors makes them susceptible to drugs that are activated by nitroreductase enzymes.[1]
- **Radiosensitizers:** These compounds can increase the sensitivity of tumor cells to radiation therapy.

The ester functional group on this specific molecule provides a convenient handle for further chemical modifications, such as amidation or reduction, to create libraries of new compounds

for biological screening.

[Click to download full resolution via product page](#)

Caption: The role of the title compound in a drug discovery workflow.

Safety, Handling, and Storage

As a laboratory chemical, proper handling of **Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate** is essential. While a specific safety data sheet (SDS) for this exact compound is not readily available, data from closely related imidazole and nitroimidazole compounds suggest the following precautions.

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.^{[7][8]}

- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[9] Avoid contact with skin and eyes.[7][9]
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[5] Keep the container tightly sealed. For long-term stability, storage in an inert atmosphere is recommended.[10]
- Hazards: Related compounds are known to cause skin and eye irritation.[7] Some nitroaromatic compounds carry risks of mutagenicity, so exposure should be minimized.

Conclusion

Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate is a well-characterized compound with a straightforward and high-yield synthesis protocol. Its true value lies in its potential as a versatile intermediate for the synthesis of novel, biologically active molecules. The established importance of the nitroimidazole scaffold in medicine ensures that this and related compounds will continue to be of high interest to researchers in drug development and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Methyl 1-methyl-4-nitro-1h-imidazole-2-carboxylate - CAS:169770-25-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. METHYL 1-METHYL-4-NITRO-1H-IMIDAZOLE-2-CARBOXYLATE | 169770-25-6 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate [acrospharma.co.kr]
- 6. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.fi [fishersci.fi]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. Methyl 1H-imidazole-2-carboxylate | 17334-09-7 [sigmaaldrich.com]
- To cite this document: BenchChem. [Methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b066790#methyl-1-methyl-4-nitro-1h-imidazole-2-carboxylate-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com